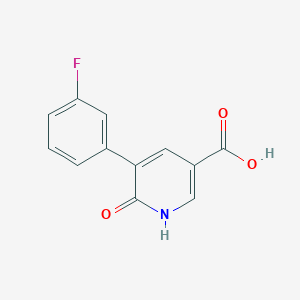
2-(2-Fluorophenyl)-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-5-methoxybenzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-5-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorophenylboronic acid and 5-methoxybenzoic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and widely used in the pharmaceutical industry for the synthesis of various aromatic compounds. The reaction’s mild conditions and high functional group tolerance make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenyl)-5-methoxybenzoic acid can undergo several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of the fluorine and methoxy groups can influence the reactivity of the aromatic ring towards electrophiles.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Esterification: Alcohols (e.g., methanol) and acid catalysts (e.g., sulfuric acid) are typically employed.
Major Products:
Nitration: Introduction of nitro groups to the aromatic ring.
Halogenation: Introduction of halogen atoms to the aromatic ring.
Esterification: Formation of methyl esters of the benzoic acid derivative.
Scientific Research Applications
2-(2-Fluorophenyl)-5-methoxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It can be used as a probe to study the interactions of aromatic compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through various pathways:
Molecular Targets: The aromatic structure allows it to interact with enzymes, receptors, and other proteins through π-π stacking interactions and hydrogen bonding.
Pathways Involved: The compound may modulate signaling pathways by inhibiting or activating specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
2-(2-Fluorophenyl)benzoic acid: Lacks the methoxy group, which may affect its reactivity and applications.
5-Methoxybenzoic acid: Lacks the fluorine atom, which may influence its chemical properties and biological activity.
2-Fluoro-5-methoxybenzoic acid: A positional isomer with different substitution patterns on the aromatic ring.
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-9-6-7-10(12(8-9)14(16)17)11-4-2-3-5-13(11)15/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSFFHBQBVJVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673385 |
Source


|
| Record name | 2'-Fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214364-05-2 |
Source


|
| Record name | 2'-Fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














